molecular formula C20H23FN4O3S B2554975 Ethyl 1-((3-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate CAS No. 851810-41-8

Ethyl 1-((3-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate

Cat. No.: B2554975
CAS No.: 851810-41-8
M. Wt: 418.49
InChI Key: IGVWYKZISHMJAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-((3-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate is a heterocyclic compound featuring a fused thiazolo-triazole core substituted with a 3-fluorophenyl group, a hydroxy group at position 6, and a methyl group at position 2. The piperidine-4-carboxylate moiety is linked via a methylene bridge. The hydroxy group may enhance solubility and hydrogen-bonding interactions, while the 3-fluorophenyl substituent could influence lipophilicity and metabolic stability .

Properties

IUPAC Name

ethyl 1-[(3-fluorophenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O3S/c1-3-28-19(27)13-7-9-24(10-8-13)16(14-5-4-6-15(21)11-14)17-18(26)25-20(29-17)22-12(2)23-25/h4-6,11,13,16,26H,3,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGVWYKZISHMJAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(C2=CC(=CC=C2)F)C3=C(N4C(=NC(=N4)C)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-((3-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate is a complex organic compound with potential pharmacological applications. Its unique structure integrates a piperidine ring with various substituents, including a fluorophenyl group and thiazole-triazole moieties. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant case studies.

PropertyDetails
Molecular Formula C20H23FN4O3S
Molecular Weight 418.5 g/mol
CAS Number 869343-03-3

The biological activity of this compound is primarily attributed to its structural components. The presence of the thiazole and triazole rings suggests potential interactions with various biological targets involved in inflammatory and cancer pathways. Compounds with similar structures have demonstrated activities such as:

  • Anti-inflammatory effects : Potential inhibition of the NLRP3 inflammasome, which plays a crucial role in inflammatory processes.
  • Anticancer properties : Indications of cytotoxicity against various cancer cell lines, including human colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG-2) .

Case Studies and Research Findings

  • Cytotoxicity Evaluation :
    • A study evaluated the cytotoxic effects of related thiazole derivatives on human breast cancer (MCF-7) cell lines using MTT assays. The results indicated that some derivatives exhibited higher anticancer activities than Sorafenib, a standard treatment for liver cancer .
  • Molecular Docking Studies :
    • Molecular docking studies have suggested that compounds similar to this compound can effectively bind to targets such as EGFR TK and VEGFR-2. This binding affinity could translate into significant therapeutic effects against tumors .
  • Inflammatory Response Modulation :
    • Research indicates that structurally related compounds may modulate the immune response by targeting pathways associated with inflammation. This suggests potential use in treating inflammatory diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ in substituents, core heterocycles, or peripheral moieties, leading to variations in physicochemical properties and bioactivity. Below is a detailed comparison:

Structural Analog 1: Ethyl 4-[(2-ethyl-6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl]-1-piperazinecarboxylate

  • Key Differences :
    • Substituent on thiazolo-triazole : 2-ethyl vs. 2-methyl in the target compound.
    • Peripheral moiety : Piperazine-1-carboxylate vs. piperidine-4-carboxylate.
  • Piperazine’s additional nitrogen atom introduces a basic center, altering solubility and pharmacokinetics (e.g., increased water solubility at physiological pH) .

Structural Analog 2: Ethyl 1-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

  • Key Differences :
    • Core heterocycle : Pyrazole-thiazole vs. thiazolo-triazole.
    • Substituents : Trifluoromethyl group on pyrazole vs. hydroxy and methyl groups on thiazolo-triazole.
  • Implications :
    • The trifluoromethyl group enhances metabolic stability and lipophilicity, favoring blood-brain barrier penetration.
    • The hydroxy group in the target compound may improve solubility but increase susceptibility to phase II metabolism (e.g., glucuronidation) .

Structural Analog 3: Ethyl 1-(6-chloro-3-pyridylmethyl)-5-ethoxymethyleneamino-1H-1,2,3-triazole-4-carboxylate

  • Key Differences: Substituents: Chloropyridyl and ethoxymethyleneamino groups vs. hydroxy, methyl, and 3-fluorophenyl groups.

Comparative Data Table

Property Target Compound Analog 1 Analog 2 Analog 3
Molecular Formula C₂₄H₂₆FN₅O₃S C₂₅H₂₈FN₅O₃S C₁₈H₁₄F₄N₄O₂S C₁₄H₁₆ClN₅O₃
Core Heterocycle Thiazolo[3,2-b][1,2,4]triazole Thiazolo[3,2-b][1,2,4]triazole Pyrazole-thiazole 1,2,3-Triazole
Key Substituents 6-hydroxy, 2-methyl, 3-fluorophenyl 6-hydroxy, 2-ethyl, 3-fluorophenyl 5-trifluoromethyl, 3-fluorophenyl 6-chloro-pyridyl, ethoxymethyleneamino
Solubility (Predicted) Moderate (hydroxy enhances polarity) Higher (piperazine increases basicity) Low (trifluoromethyl increases lipophilicity) Moderate (pyridyl and ethoxy balance polarity)
Metabolic Stability Moderate (hydroxy may undergo conjugation) High (ethyl group resists oxidation) Very high (trifluoromethyl resists metabolism) Low (ethoxy group susceptible to hydrolysis)

Research Findings and Implications

Steric Effects : The 2-methyl group reduces steric hindrance compared to 2-ethyl analogs, possibly improving binding to enzymes or receptors .

Piperidine vs. Piperazine : Piperidine’s lack of a second nitrogen reduces basicity, which may limit off-target interactions in biological systems .

Agrochemical Potential: Triazole derivatives (e.g., fipronil in ) are widely used as pesticides, suggesting the target compound’s thiazolo-triazole core could be explored for similar applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.